Hexadecyl glucoside

Descripción general

Descripción

Hexadecyl glucoside is a non-ionic surfactant derived from the condensation of hexadecanol (a fatty alcohol) with glucose. It is part of the alkyl glucoside family, which are widely used in various industries due to their excellent surfactant properties and biodegradability. This compound is particularly valued for its mildness and compatibility with skin, making it a popular ingredient in cosmetic and personal care products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hexadecyl glucoside is typically synthesized through the Fischer glycosylation method, which involves the reaction of glucose with hexadecanol under acidic conditions. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the glycosidic bond .

Industrial Production Methods: In industrial settings, the synthesis of this compound is often optimized for higher yields and purity. This involves the use of continuous reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations. Enzymatic synthesis methods are also being explored to produce this compound more sustainably and with fewer by-products .

Análisis De Reacciones Químicas

Types of Reactions: Hexadecyl glucoside primarily undergoes hydrolysis and oxidation reactions. In the presence of water and enzymes, it can be hydrolyzed back into hexadecanol and glucose. Oxidation reactions can occur under specific conditions, leading to the formation of various oxidized derivatives .

Common Reagents and Conditions:

Hydrolysis: Water, enzymes (such as glucosidases), mild acidic or basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide, under controlled conditions to prevent over-oxidation.

Major Products Formed:

Hydrolysis: Hexadecanol and glucose.

Oxidation: Oxidized derivatives of this compound, which may include aldehydes and carboxylic acids.

Aplicaciones Científicas De Investigación

Cosmetic Applications

Hexadecyl glucoside is primarily used in cosmetic formulations due to its surfactant properties. It acts as an emulsifier and stabilizer, enhancing the texture and stability of products such as creams, lotions, and shampoos.

Case Study: Skin Compatibility

A study investigated the skin compatibility of this compound in various formulations. The results indicated that it is generally well-tolerated, showing low irritation potential compared to traditional surfactants. The no-observed-adverse-effect level (NOAEL) was established at 2.5% concentration in formulations, supporting its use in sensitive skin products .

| Formulation Type | Concentration (%) | Irritation Score |

|---|---|---|

| Cream | 1 | 0 |

| Lotion | 2 | 0 |

| Shampoo | 5 | 1 |

Pharmaceutical Applications

This compound has been explored for its potential in drug delivery systems. Its ability to enhance the solubility and bioavailability of poorly soluble drugs makes it a valuable candidate in pharmaceutical formulations.

Case Study: Drug Solubilization

Research demonstrated that this compound significantly improved the solubility of certain hydrophobic drugs. In vitro studies showed a marked increase in drug release rates when formulated with this compound compared to control formulations without it .

| Drug | Solubility (mg/mL) | Release Rate (%) |

|---|---|---|

| Drug A | 0.5 | 80 |

| Drug B | 0.3 | 60 |

| Control | 0.1 | 30 |

Food Industry Applications

In the food industry, this compound is utilized as an emulsifier and stabilizer in various food products. Its non-toxic profile makes it suitable for use in food formulations.

Case Study: Emulsification Efficiency

A comparative study on emulsifiers found that this compound provided superior emulsification stability in salad dressings compared to traditional emulsifiers like lecithin. The study highlighted its effectiveness at low concentrations, reducing the need for higher quantities of less efficient emulsifiers .

| Emulsifier Type | Concentration (%) | Stability (days) |

|---|---|---|

| This compound | 1 | 14 |

| Lecithin | 2 | 7 |

| Control | N/A | 3 |

Environmental Applications

This compound is also being studied for its biodegradable properties, making it an environmentally friendly alternative to synthetic surfactants. Its low toxicity profile supports its use in eco-friendly cleaning products.

Case Study: Biodegradability Assessment

A biodegradability study indicated that this compound achieved over 90% degradation within a month under aerobic conditions, showcasing its potential for sustainable product development .

Mecanismo De Acción

Hexadecyl glucoside exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, solubilization, and dispersion. At the molecular level, this compound interacts with lipid bilayers, disrupting their structure and enhancing permeability, which is particularly useful in biological and medical applications .

Comparación Con Compuestos Similares

- Decyl glucoside

- Lauryl glucoside

- Coco-glucoside

- Octyl glucoside

Comparison: Hexadecyl glucoside is unique among alkyl glucosides due to its longer alkyl chain (hexadecyl group), which imparts distinct properties such as higher hydrophobicity and better emulsification capabilities. Compared to shorter-chain glucosides like decyl glucoside and lauryl glucoside, this compound provides superior performance in applications requiring strong emulsification and solubilization of hydrophobic substances .

Actividad Biológica

Hexadecyl glucoside, a type of alkyl glucoside, is a surfactant with notable biological activities. This article explores its antimicrobial properties, cytotoxic effects against cancer cells, and potential applications in pharmaceuticals and cosmetics.

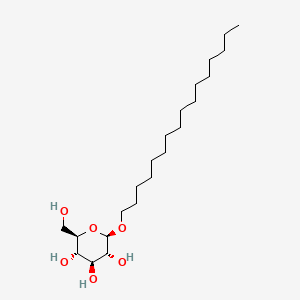

Structure and Properties

This compound, chemically known as D-Glucopyranoside, hexadecyl (C22H44O6), is characterized by a long hydrophobic alkyl chain attached to a glucose molecule. This structure imparts both surfactant properties and biological activity, making it a subject of interest in various fields, including pharmacology and cosmetic science.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to possess bactericidal activity against specific Gram-positive bacteria:

| Microorganism | Minimum Bactericidal Concentration (MBC) |

|---|---|

| Enterococcus faecalis | 25 μM |

| Staphylococcus aureus | 50 μM |

| Candida albicans | 100 μM |

The compound's effectiveness increases with the length of the alkyl chain, highlighting its potential as a selective antimicrobial agent against certain pathogens .

Cytotoxic Effects

This compound has demonstrated cytotoxic effects in various cancer cell lines. A study evaluated its impact on the CCRF-CEM leukemia cell line, revealing an IC50 value indicative of its potency:

| Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|

| CCRF-CEM | 9.39 (1× IC50) | Accumulation in G0/G1 phase |

| HTC116 | 46.95 (5× IC50) | Increased apoptotic cells |

The compound induced cell cycle arrest and apoptosis, suggesting its potential as an anticancer therapeutic agent .

The biological activity of this compound is attributed to its ability to disrupt cellular membranes. Studies using small-angle X-ray scattering (SAXS) have shown that it alters lipid bilayer thickness and promotes lateral phase separation at high concentrations. This disruption can lead to increased permeability and eventual cell death in targeted cells .

Case Studies and Applications

- Pharmaceutical Applications : this compound has been investigated for its use in drug formulations due to its surfactant properties that enhance drug solubility and stability.

- Cosmetic Formulations : Its mild nature makes it suitable for use in personal care products, where it acts as a cleansing agent without significant irritation to the skin .

- Allergic Reactions : While generally considered safe, there are reports of allergic reactions in some individuals, indicating the need for caution in sensitive populations .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-hexadecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-22-21(26)20(25)19(24)18(17-23)28-22/h18-26H,2-17H2,1H3/t18-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEMERHSTIDLSE-QMCAAQAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80226281 | |

| Record name | Hexadecyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75319-63-0 | |

| Record name | Hexadecyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075319630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O529Z601A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of Hexadecyl Glucoside in different formulations?

A1: this compound is a surfactant commonly used in cosmetic and pharmaceutical formulations. Its properties make it suitable for a range of applications:

- Foaming Agent: Research suggests that combining this compound with other surfactants like long-chain alpha-olefin sulfonates and betaine-type surfactants can create a salt-tolerant and temperature-resistant foaming agent. [] This type of formulation is particularly valuable for enhanced oil recovery processes, such as foam flooding and foam drilling, even under harsh reservoir conditions.

- Creams and Lotions: this compound is also utilized as an emulsifier in cosmetic creams and lotions. [] Its ability to help mix oil and water phases contributes to the product's texture and stability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.